Methyl 2-amino-2-(2,4-difluorophenyl)acetate
Overview
Description
Methyl 2-amino-2-(2,4-difluorophenyl)acetate is an organic compound with the molecular formula C9H10F2NO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions, and an amino group is attached to the alpha carbon of the acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2,4-difluorophenyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker reaction, where it reacts with ammonia and hydrogen cyanide to form 2-amino-2-(2,4-difluorophenyl)acetonitrile.
Hydrolysis: The nitrile group is then hydrolyzed to form the corresponding carboxylic acid.
Esterification: Finally, the carboxylic acid is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,4-difluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of Methyl 2-nitro-2-(2,4-difluorophenyl)acetate.
Reduction: Formation of Methyl 2-amino-2-(2,4-difluorophenyl)ethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-2-(2,4-difluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2,4-difluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate: Similar structure but with methyl groups instead of fluorine.
Methyl 2-amino-2-(2,4-dihydroxyphenyl)acetate: Similar structure but with hydroxyl groups instead of fluorine.
Uniqueness
Methyl 2-amino-2-(2,4-difluorophenyl)acetate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-amino-2-(2,4-difluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRHYXPEKOXTLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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